molecular formula C72H118N18O18 B12371689 CMV pp65(13-27)

CMV pp65(13-27)

Cat. No.: B12371689
M. Wt: 1523.8 g/mol
InChI Key: MRFQMUFLGXDVOA-HARLEMSTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

CMV pp65(13-27) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

Industrial production of CMV pp65(13-27) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

CMV pp65(13-27) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the CMV pp65(13-27) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Scientific Research Applications

Mechanism of Action

CMV pp65(13-27) exerts its effects by binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction presents the peptide to T cells, triggering an immune response. The peptide is recognized by T-cell receptors, leading to the activation and proliferation of cytotoxic T lymphocytes that target and destroy infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CMV pp65(13-27) is unique due to its specific amino acid sequence, which makes it a highly immunogenic epitope. This peptide’s ability to elicit strong T-cell responses distinguishes it from other peptides derived from the same protein .

Properties

Molecular Formula

C72H118N18O18

Molecular Weight

1523.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1

InChI Key

MRFQMUFLGXDVOA-HARLEMSTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

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